2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one
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Overview
Description
2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method might include the nitration of a benzodioxole derivative followed by a condensation reaction with an appropriate quinazolinone precursor. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur on the benzodioxole or quinazolinone rings, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one Derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety may exhibit similar chemical reactivity and applications.
Uniqueness
2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one is unique due to the specific combination of the nitrobenzodioxole and quinazolinone structures. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H9N3O5 |
---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H9N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6H,7H2,(H,16,17,19) |
InChI Key |
GEHMOXZSTBXQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |
Origin of Product |
United States |
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